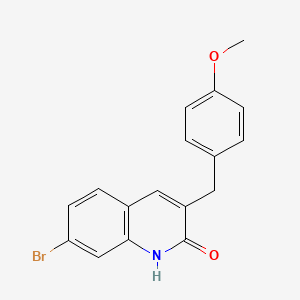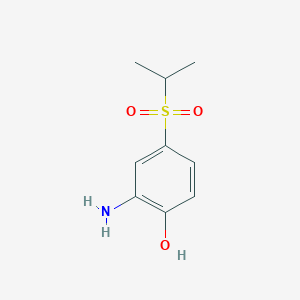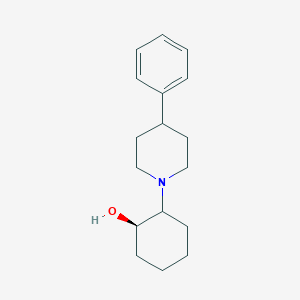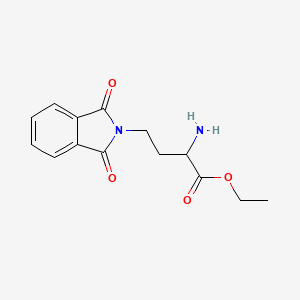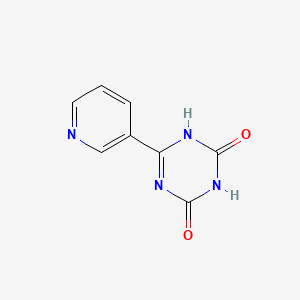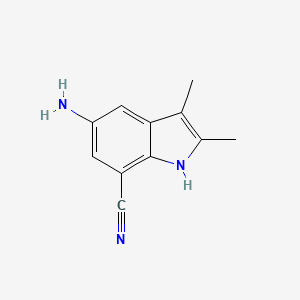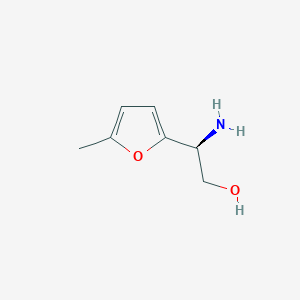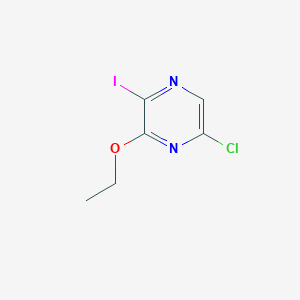
5-Chloro-3-ethoxy-2-iodopyrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chloro-3-ethoxy-2-iodopyrazine is a heterocyclic organic compound that belongs to the pyrazine family It is characterized by the presence of chlorine, ethoxy, and iodine substituents on the pyrazine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3-ethoxy-2-iodopyrazine can be achieved through several methods. One common approach involves the halogenation of pyrazine derivatives. For instance, starting with 3-ethoxypyrazine, chlorination and iodination can be carried out using appropriate halogenating agents under controlled conditions. The reaction typically involves the use of solvents such as dichloromethane or acetonitrile and may require catalysts to facilitate the halogenation process .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors to ensure consistent reaction conditions. The choice of solvents, catalysts, and reaction parameters is critical to achieving efficient production at an industrial scale .
化学反応の分析
Types of Reactions
5-Chloro-3-ethoxy-2-iodopyrazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form pyrazine N-oxides or reduction to remove halogen atoms.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the iodine atom is replaced with an aryl or alkyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while Suzuki-Miyaura coupling can produce various aryl-substituted pyrazines .
科学的研究の応用
5-Chloro-3-ethoxy-2-iodopyrazine has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those with antimicrobial and anticancer properties.
Materials Science: The compound is used in the development of organic semiconductors and other advanced materials.
Chemical Biology: It is employed in the study of enzyme inhibitors and other biologically active molecules.
作用機序
The mechanism of action of 5-Chloro-3-ethoxy-2-iodopyrazine involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, disrupting biological pathways critical for disease progression. The exact molecular targets and pathways depend on the specific application and the structure of the derivatives synthesized from this compound .
類似化合物との比較
Similar Compounds
2-Bromo-3-chloro-5-iodopyrazine: Similar in structure but with a bromine atom instead of an ethoxy group.
2-Chloro-5-iodopyrazine: Lacks the ethoxy group, making it less versatile in certain applications.
Uniqueness
5-Chloro-3-ethoxy-2-iodopyrazine is unique due to the presence of both chlorine and iodine atoms along with an ethoxy group. This combination of substituents provides a balance of reactivity and stability, making it a valuable intermediate in organic synthesis and a versatile building block for various applications .
特性
分子式 |
C6H6ClIN2O |
|---|---|
分子量 |
284.48 g/mol |
IUPAC名 |
5-chloro-3-ethoxy-2-iodopyrazine |
InChI |
InChI=1S/C6H6ClIN2O/c1-2-11-6-5(8)9-3-4(7)10-6/h3H,2H2,1H3 |
InChIキー |
MNJINQZIYHDQNG-UHFFFAOYSA-N |
正規SMILES |
CCOC1=NC(=CN=C1I)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


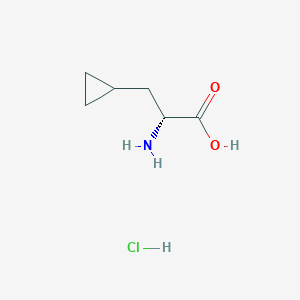
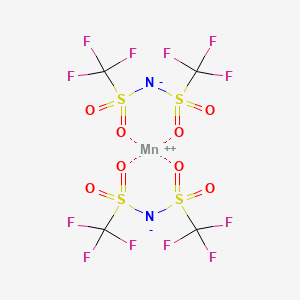
![Methyl[(4-methyl-3,4-dihydro-2H-1-benzopyran-4-yl)methyl]amine](/img/structure/B13145702.png)
![2-(3'-(9,9-Dimethyl-9H-fluoren-2-yl)-[1,1'-biphenyl]-3-yl)-4,6-diphenyl-1,3,5-triazine](/img/structure/B13145707.png)
![2,4-Dibromo-5,6-dihydrobenzo[h]quinazoline](/img/structure/B13145718.png)
![1-[(5-Bromothiophen-2-yl)methyl]piperidine-2-carboxylic acid hydrochloride](/img/structure/B13145729.png)
